molecular formula C16H22N2O5S B2761085 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide CAS No. 2210137-61-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2761085
CAS No.: 2210137-61-2
M. Wt: 354.42
InChI Key: KDGQSUGXCFSGFU-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative featuring a pyrrolidinone core linked via an ethoxyethyl spacer to a phenylethane-sulfonamide moiety. This compound is structurally characterized by:

  • A 2,5-dioxopyrrolidin-1-yl group, which confers electrophilic reactivity due to the presence of two ketone groups.
  • A sulfonamide group, known for its role in hydrogen bonding and enzyme inhibition.
  • A phenylethane backbone, which may enhance lipophilicity and influence pharmacokinetic properties.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c19-15-6-7-16(20)18(15)10-12-23-11-9-17-24(21,22)13-8-14-4-2-1-3-5-14/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGQSUGXCFSGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,5-dioxopyrrolidin-1-yl with ethylene oxide to form a 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl intermediate. This intermediate is then reacted with 2-phenylethane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with modified functional groups .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as a modulator of enzyme activity or receptor function, influencing various biochemical pathways. Molecular docking studies and in vitro assays have shown that the compound can enhance the uptake of neurotransmitters, suggesting its potential use in neurological applications .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Applications/Notes
This compound (Target Compound) C₁₆H₂₀N₂O₅S Sulfonamide, dioxopyrrolidinyl, phenylethane ~352.4 (calculated) Potential covalent modifier; sulfonamide may enhance solubility and binding
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate C₆₀-based derivative NHS ester, polyethylene glycol (PEG) spacer Not reported Fullerene conjugate for drug delivery; NHS ester enables biomolecule conjugation
O-Ethyl S-2-trimethylammonium ethyl phosphonothiolate iodide C₉H₂₃INO₂PS Phosphonothiolate, quaternary ammonium ~395.2 (calculated) Neurotoxic agent; phosphonothiolate group acts as a cholinesterase inhibitor
N-{2-[ethoxy(methyl)phosphorothioyloxy]ethyl}-N-isopropylpropan-2-aminium chloride C₁₁H₂₇ClNO₂PS Phosphorothioyl, tertiary amine ~327.8 (calculated) Organophosphate analog; potential pesticide or chemical weapon precursor
Fluorinated spiro[4.5]dec-9-ene-carboxamide derivative (Example 429, EP 4 374 877 A2) C₂₈H₂₇F₆N₅O₅ Difluorophenyl, trifluoromethyl, spiro ring ~651.5 (calculated) Anticancer candidate; fluorination enhances metabolic stability and lipophilicity

Key Research Findings and Property Comparisons

Reactivity and Solubility

  • The target compound’s sulfonamide group improves aqueous solubility compared to phosphonothiolate derivatives (e.g., compounds in –4), which are typically hydrophobic and toxic .
  • The dioxopyrrolidinyl group enables covalent binding to nucleophilic residues (e.g., cysteine), akin to NHS esters used in bioconjugation (see ) .

Pharmacological Potential

  • Phosphonothiolate analogs (–4) exhibit neurotoxic activity due to acetylcholinesterase inhibition, whereas the target compound’s sulfonamide group may target enzymes like carbonic anhydrase or proteases .
  • The C60–malonate derivative () leverages fullerene’s electron-deficient core for drug delivery, contrasting with the target compound’s smaller, more flexible structure .

Stability and Metabolic Profile

  • The fluorinated spiro compound () shows enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
  • The target compound’s dioxopyrrolidinyl group may hydrolyze under physiological conditions, limiting its half-life compared to phosphonothiolates .

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